molecular formula C13H10BrFN2O B2706057 N-(5-bromo-6-methylpyridin-2-yl)-2-fluorobenzamide CAS No. 638141-77-2

N-(5-bromo-6-methylpyridin-2-yl)-2-fluorobenzamide

Cat. No.: B2706057
CAS No.: 638141-77-2
M. Wt: 309.138
InChI Key: PQCHMZNHPSQLRT-UHFFFAOYSA-N
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Description

N-(5-bromo-6-methylpyridin-2-yl)-2-fluorobenzamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 6-position of the pyridine ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-fluorobenzamide typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is catalyzed by palladium. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-methylpyridin-2-yl)-2-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include N-oxides, debrominated derivatives, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)-2-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-6-methylpyridin-2-yl)acetamide
  • N-(5-bromo-6-methylpyridin-2-yl)benzamide
  • (5-bromo-6-methylpyridin-2-yl)(morpholino)methanone

Uniqueness

N-(5-bromo-6-methylpyridin-2-yl)-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O/c1-8-10(14)6-7-12(16-8)17-13(18)9-4-2-3-5-11(9)15/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCHMZNHPSQLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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